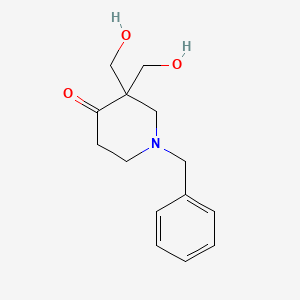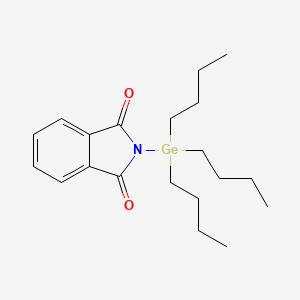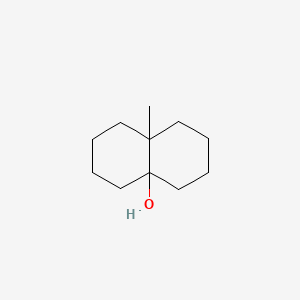![molecular formula C18H14ClFN2O2 B14143745 3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione CAS No. 457639-27-9](/img/structure/B14143745.png)
3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring a pyrrole core with various substituents, makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The chloro, dimethylphenyl, and fluorophenyl groups can be introduced through various substitution reactions, often using reagents like chlorinating agents, Grignard reagents, and fluorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, resulting in amines or alcohols.
Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, pyrrole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for its potential biological activities and therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may interact with biological targets, leading to the discovery of new pharmaceuticals.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione would depend on its specific biological activity. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 3-chloro-1-(3,5-dimethylphenyl)-4-aminopyrrole-2,5-dione
- 3-chloro-1-(3,5-dimethylphenyl)-4-(4-chlorophenyl)amino-1H-pyrrole-2,5-dione
Uniqueness
Compared to similar compounds, 3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione may exhibit unique properties due to the presence of the fluorophenyl group. Fluorine atoms can significantly influence the biological activity and pharmacokinetic properties of a compound, potentially enhancing its efficacy and stability.
属性
CAS 编号 |
457639-27-9 |
|---|---|
分子式 |
C18H14ClFN2O2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
3-chloro-1-(3,5-dimethylphenyl)-4-(4-fluoroanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-7-11(2)9-14(8-10)22-17(23)15(19)16(18(22)24)21-13-5-3-12(20)4-6-13/h3-9,21H,1-2H3 |
InChI 键 |
LIZLXMGKVUJPNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)



![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)

![N-Cyano-N'-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14143703.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14143711.png)

![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![7-Bromonaphtho[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B14143732.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)

